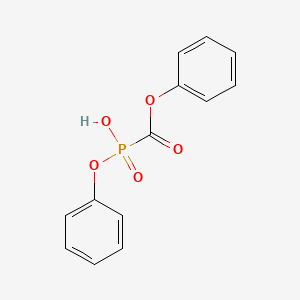
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide is a chemical compound with the molecular formula C13H11O5P and a molecular weight of 278.2 g/mol . This compound is known for its unique structure, which includes a phosphinecarboxylic acid moiety and a hydroxyphenoxy group esterified with phenyl ester, further oxidized to form an oxide. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide typically involves the esterification of hydroxyphenoxy phosphinecarboxylic acid with phenol, followed by oxidation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are carefully controlled to optimize the yield and minimize impurities. The oxidation step is usually carried out using oxidizing agents such as hydrogen peroxide or other suitable oxidants .
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Substitution: The phenyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. The phosphine moiety plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide can be compared with other similar compounds, such as:
Phosphinecarboxylic acid derivatives: These compounds share the phosphinecarboxylic acid moiety but differ in their ester groups.
Phenyl esters: Compounds with phenyl ester groups but different functional groups attached to the phenol ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
74270-19-2 |
|---|---|
Molecular Formula |
C13H11O5P |
Molecular Weight |
278.20 g/mol |
IUPAC Name |
phenoxy(phenoxycarbonyl)phosphinic acid |
InChI |
InChI=1S/C13H11O5P/c14-13(17-11-7-3-1-4-8-11)19(15,16)18-12-9-5-2-6-10-12/h1-10H,(H,15,16) |
InChI Key |
MPPKAYMWUXSXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)P(=O)(O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















